molecular formula C19H16ClN3O2 B14276934 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester

Cat. No.: B14276934
M. Wt: 353.8 g/mol
InChI Key: OEKOOCBJJAEMCP-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester is a complex organic compound belonging to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The specific structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system, with various functional groups attached, including a carboxylic acid, a chloro, a cyano, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives typically involves multi-step processes. One common method involves the protection of a precursor compound, followed by ortho-lithiation and subsequent addition of ethyl chloroformate to introduce the ester group at the desired position . Deprotection steps are then carried out to yield the final product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine derivatives undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the pyrrolo[2,3-b]pyridine core .

Scientific Research Applications

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Investigated for their interactions with biological macromolecules.

    Medicine: Explored for their potential as therapeutic agents, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives often involves their interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By binding to these receptors, the compounds can block their activity and thereby exert their therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester lies in its specific functional groups, which confer unique chemical reactivity and biological activity. The combination of a chloro, cyano, and ethyl ester group on the pyrrolo[2,3-b]pyridine core makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

ethyl 4-chloro-3-cyano-1-(2-phenylethyl)pyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C19H16ClN3O2/c1-2-25-19(24)15-11-22-18-16(17(15)20)14(10-21)12-23(18)9-8-13-6-4-3-5-7-13/h3-7,11-12H,2,8-9H2,1H3

InChI Key

OEKOOCBJJAEMCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C(=CN2CCC3=CC=CC=C3)C#N

Origin of Product

United States

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